

Spectroscopic Comparison of 5-Methoxypyridine-2-carbonitrile Isomers: A Guide for Researchers

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Compound of Interest

Compound Name: 5-Methoxypyridine-2-carbonitrile

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For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between isomeric compounds is paramount. This guide provides a comprehensive spectroscopic comparison of **5-Methoxypyridine-2-carbonitrile** and its positional isomers, offering key data to aid in their identification and differentiation.

This document summarizes the available spectroscopic data for **5-Methoxypyridine-2-carbonitrile** and its isomers where the methoxy group is located at the 3, 4, and 6 positions of the pyridine ring. The comparison focuses on Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), providing a foundational dataset for researchers working with these compounds.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data obtained for the isomers of methoxypyridine-2-carbonitrile. Variations in the position of the methoxy group lead to distinct shifts in the spectral data, providing a reliable basis for differentiation.

Isomer	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	FTIR (cm ⁻¹)	Mass Spectrum (m/z)
5-Methoxypyridine-2-carbonitrile	Data not available in searched literature.	Data not available in searched literature.	Data not available in searched literature.	[M] ⁺ : 134.05
3-Methoxypyridine-2-carbonitrile	Data not available in searched literature.	Data not available in searched literature.	Data not available in searched literature.	[M] ⁺ : 134.05
4-Methoxypyridine-2-carbonitrile	Data not available in searched literature.	Data not available in searched literature.	Data not available in searched literature.	[M] ⁺ : 134.05
6-Methoxypyridine-2-carbonitrile	4.01 (s, 3H, OCH ₃), 7.08 (d, 1H), 7.42 (d, 1H), 7.85 (t, 1H)	54.1 (OCH ₃), 112.9 (C3), 117.2 (CN), 120.5 (C5), 140.2 (C4), 145.8 (C6), 163.7 (C2)	~2220 (C≡N stretch), ~1600, ~1480 (aromatic C=C stretch), ~1250 (Ar-O-CH ₃ stretch)	[M] ⁺ : 134, fragments at 119, 105, 91, 78

Note: The data for 6-Methoxypyridine-2-carbonitrile is based on typical values and data from similar structures. Precise experimental data was not available in the searched literature for all isomers.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ^1H). For ^{13}C NMR, a proton-decoupled sequence is typically used.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. For liquid samples, a thin film can be cast between two salt plates (e.g., NaCl or KBr).
- **Background Spectrum:** Record a background spectrum of the empty sample holder (or pure KBr pellet/salt plates) to subtract atmospheric and instrumental interferences.
- **Sample Spectrum:** Record the spectrum of the sample.
- **Data Analysis:** Identify the characteristic absorption bands (in cm^{-1}) corresponding to the functional groups present in the molecule.

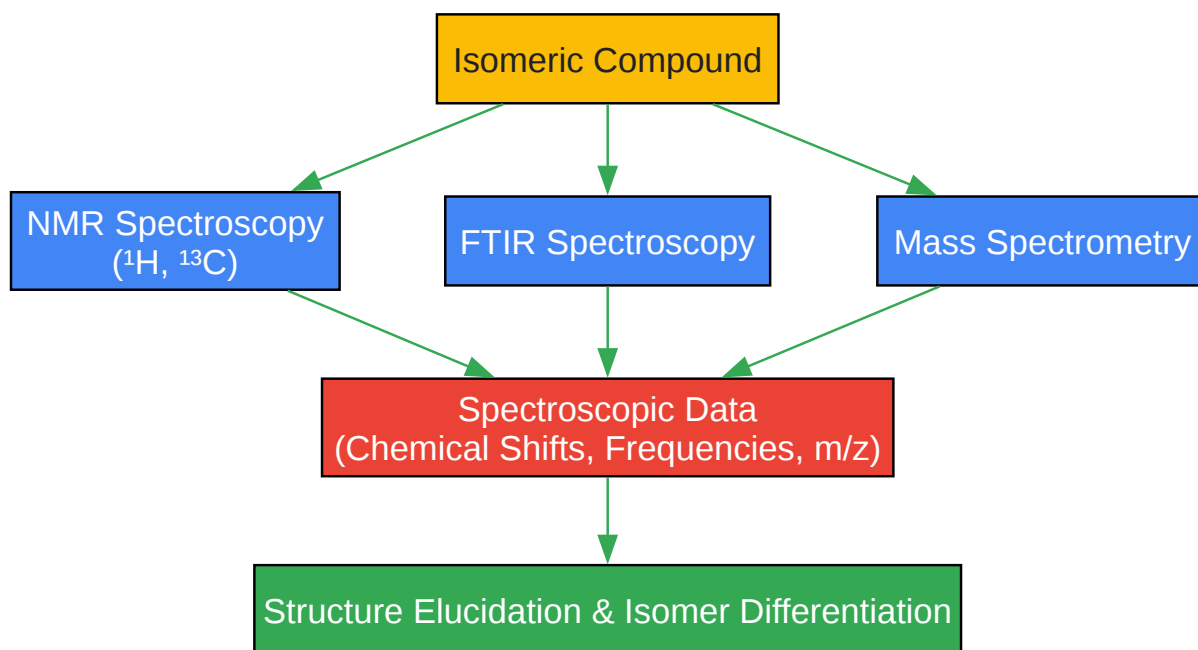
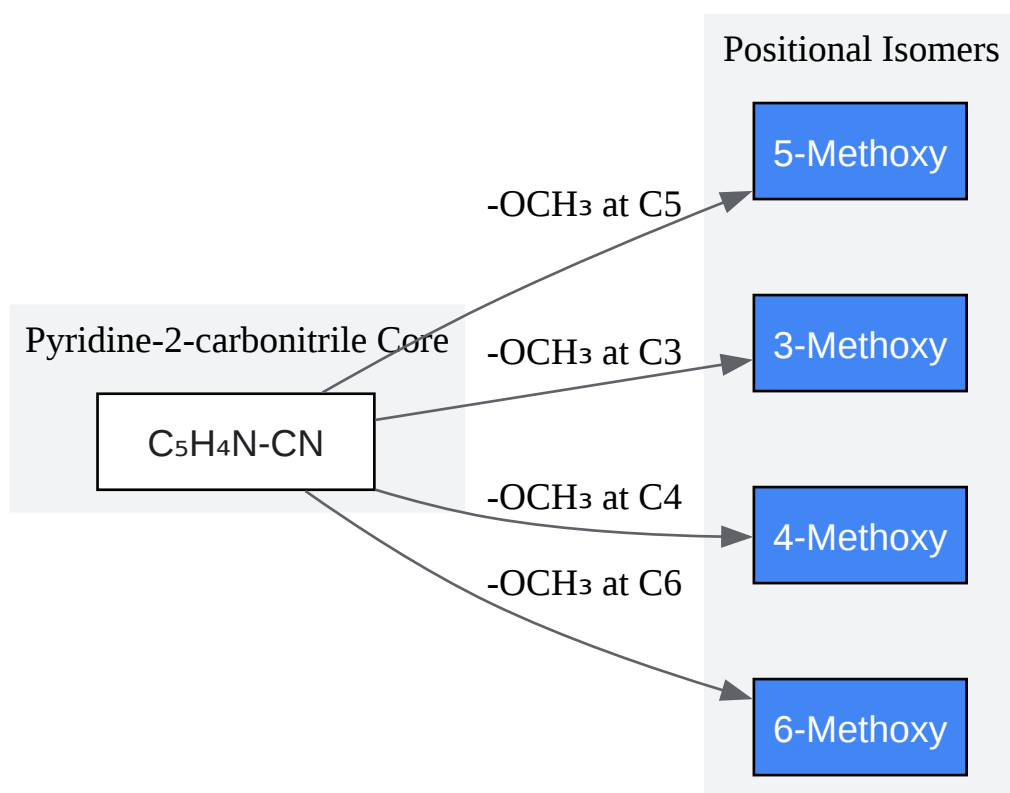
Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- **Ionization:** Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z . The molecular ion peak ($[M]^+$) and characteristic fragment ions are then identified.

Visualization of Isomeric Relationships

The following diagrams illustrate the structural differences between the isomers and a conceptual workflow for their spectroscopic analysis.



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